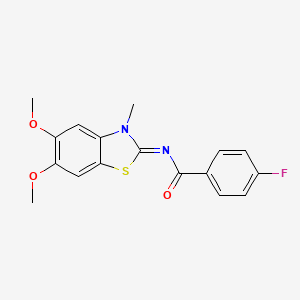

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DMFBA belongs to the family of benzothiazole derivatives, which have been studied extensively for their diverse biological and pharmacological activities.

Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis and Antimicrobial Activity: The synthesis of fluorobenzamides containing thiazole and thiazolidine rings, including compounds similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, has shown promising antimicrobial analogs. These compounds were synthesized using microwave-induced methods and demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing antimicrobial activity (Desai et al., 2013).

Antitumor Applications

Antitumor Properties

Another study focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing that these compounds were potently cytotoxic against specific human cancer cell lines, such as breast cancer cells, but inactive against other types of cancer cells. This suggests a potential for selective antitumor therapies (Hutchinson et al., 2001).

Bioactivation and Deactivation

The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules was studied, highlighting the role of human cytochrome P450s in the activation and deactivation of these compounds. This research provided insight into the metabolic pathways involved in the antitumor activities and possible mechanisms of cell toxicity (Wang & Guengerich, 2012).

Novel Applications in Imaging

- PET Imaging Probes: Novel fluorine-18 labeled benzamide analogs have been developed as potential PET imaging agents for assessing the sigma2 receptor status in solid tumors. These compounds, characterized by their fluorine substitution and benzamide structure, demonstrated high tumor uptake and favorable tumor/normal tissue ratios, indicating their utility in non-invasively evaluating tumor biology (Tu et al., 2007).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s target, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information about its target and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

Predicting these properties from the compound’s structure alone is challenging and would likely require further experimental investigation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its target and mode of action, it’s difficult to predict the potential outcomes of its interaction with biological systems .

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-20-12-8-13(22-2)14(23-3)9-15(12)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZHLLNJHBPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2914160.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)

![N-(4-methoxybenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2914164.png)

![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2914169.png)

![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)

![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)